molecular formula C15H14ClN5 B11217201 1-(3-chloro-4-methylphenyl)-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-chloro-4-methylphenyl)-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11217201
M. Wt: 299.76 g/mol
InChI Key: VKTKMRZALFWAEA-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthesis of methyl isoeugenol involves etherification of barbituric acid with methanol. Here’s the process:
      • React barbituric acid with an appropriate base to form the barbiturate salt.
      • Then, react the barbiturate salt with methanol to obtain methyl isoeugenol.
  • Chemical Reactions Analysis

    • Methyl isoeugenol can undergo various reactions:

        Oxidation: It can be oxidized under suitable conditions.

        Reduction: Reduction reactions are possible.

        Substitution: It can participate in substitution reactions.

    • Common reagents include oxidizing agents (such as potassium permanganate), reducing agents (like sodium borohydride), and various acids and bases.
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

      Anesthetic Properties: Methyl isoeugenol exhibits mild anesthetic effects and has been used in surgical and clinical procedures.

      Biological Studies: Researchers study its impact on biological systems, including its potential as an analgesic or anti-inflammatory agent.

      Industrial Use: It finds applications in perfumery and flavoring due to its pleasant aroma.

  • Mechanism of Action

    • The exact mechanism isn’t fully elucidated, but it likely involves interactions with specific receptors or enzymes.
    • Further research is needed to understand its molecular targets and pathways.
  • Comparison with Similar Compounds

    • Methyl isoeugenol is unique due to its specific fragrance profile.
    • Similar compounds include eugenol, isoeugenol, and other phenolic ethers.

    Remember, this compound’s properties and applications continue to be explored, so future discoveries may enhance our understanding.

    Properties

    Molecular Formula

    C15H14ClN5

    Molecular Weight

    299.76 g/mol

    IUPAC Name

    1-(3-chloro-4-methylphenyl)-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine

    InChI

    InChI=1S/C15H14ClN5/c1-3-6-17-14-12-8-20-21(15(12)19-9-18-14)11-5-4-10(2)13(16)7-11/h3-5,7-9H,1,6H2,2H3,(H,17,18,19)

    InChI Key

    VKTKMRZALFWAEA-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC=C)Cl

    Origin of Product

    United States

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